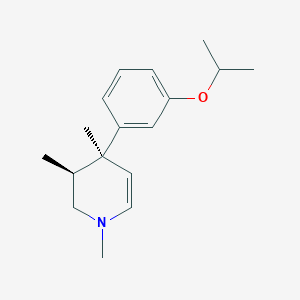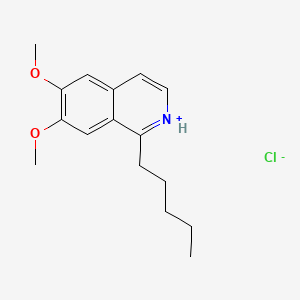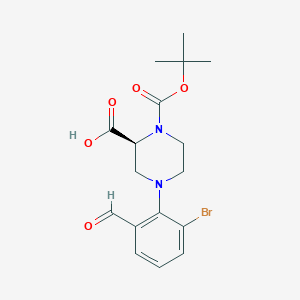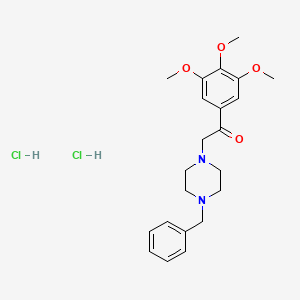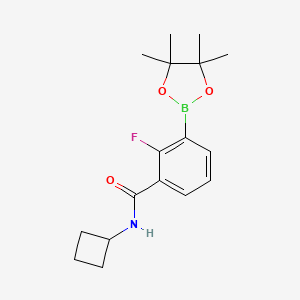
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclobutyl group, a fluorine atom, and a dioxaborolane ring attached to a benzamide core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of specific reagents and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid moiety allows the compound to engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and reaction times to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane and fluorine groups but differs in the core structure, which is a pyridine ring instead of a benzamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in having the dioxaborolane group, but it features an aniline core instead of a benzamide.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with the dioxaborolane group, but with a pyridine core.
Uniqueness
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its cyclobutyl, fluorine, and dioxaborolane groups attached to a benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H23BFNO3 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
N-cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-10-6-9-12(14(13)19)15(21)20-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
ZEEMVCPPFCTEQG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC3CCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


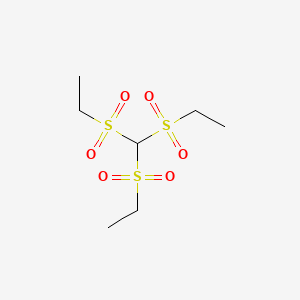

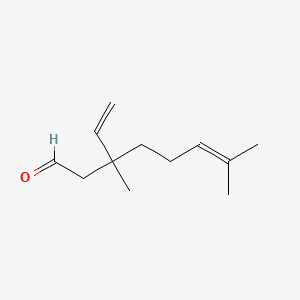
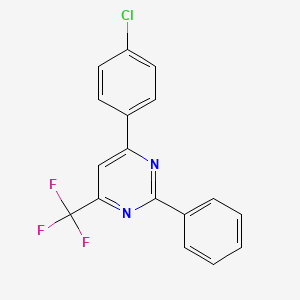
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
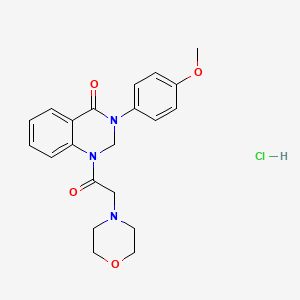

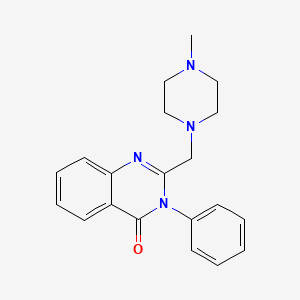
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
